Mevinphos

Description

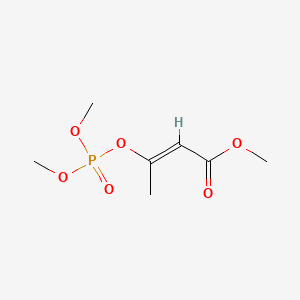

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-dimethoxyphosphoryloxybut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPDYQSQVLXLEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)OP(=O)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032683 | |

| Record name | Mevinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7786-34-7 | |

| Record name | Mevinphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7786-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mevinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mevinphos: A Technical Guide to its Mechanism of Action as an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevinphos, an organophosphate insecticide, exerts its potent neurotoxicity through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides an in-depth technical overview of the molecular mechanisms underpinning this compound's action. It details the kinetics of AChE inhibition, the stereospecificity of its isomers, and the downstream signaling consequences of enzyme inactivation. Furthermore, this document outlines a representative experimental protocol for assessing this compound-induced AChE inhibition and presents key quantitative data in a structured format to facilitate comparative analysis.

Introduction

This compound is a broad-spectrum organophosphate insecticide and acaricide.[1] Its primary mechanism of toxicity lies in its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[2][3] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of nicotinic and muscarinic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms from excessive salivation and muscle spasms to convulsions and ultimately, death.[1][4]

This compound exists as a mixture of two geometric isomers, (E)-mevinphos and (Z)-mevinphos. The (E)-isomer is noted to be more biologically active.[5] Understanding the specific interactions between this compound and AChE at a molecular level is crucial for the development of potential antidotes and for assessing its environmental and human health risks.

Mechanism of Acetylcholinesterase Inhibition

The fundamental mechanism of action of this compound, like other organophosphates, involves the phosphorylation of the serine hydroxyl group within the active site of acetylcholinesterase.[6] This process can be broken down into two main steps:

-

Formation of a Reversible Complex: this compound initially binds to the active site of AChE to form a reversible Michaelis-type complex.

-

Irreversible Phosphorylation: Following the formation of the initial complex, the phosphorus atom of this compound is attacked by the nucleophilic serine residue in the AChE active site. This results in the formation of a stable, covalent phosphate-enzyme bond and the release of a leaving group. This phosphorylation effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.[7]

This covalent modification is considered practically irreversible without the intervention of strong nucleophiles, such as oxime reactivators.[8]

Quantitative Inhibition Data

| Parameter | Value | Enzyme Source | Temperature | Reference |

| Bimolecular Rate Constant (kᵢ) | 1.36 x 10⁵ M⁻¹min⁻¹ | Bovine Erythrocyte Cholinesterase | 37°C | [4] |

Note: The bimolecular rate constant (kᵢ) reflects the overall inhibitory potency, encompassing both the initial binding and the subsequent phosphorylation steps. A higher kᵢ value indicates a more potent inhibitor.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The following protocol is a representative method for determining the inhibitory effect of this compound on acetylcholinesterase activity, based on the widely used Ellman's method.[9][10]

4.1. Principle

The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity. In the presence of an inhibitor like this compound, the rate of this reaction is reduced.

4.2. Materials

-

Acetylcholinesterase (e.g., from electric eel or human recombinant)

-

This compound (analytical grade)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Solvent for this compound (e.g., ethanol or DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

4.3. Procedure

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to provide a linear reaction rate for at least 10 minutes.

-

Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

-

Prepare a fresh stock solution of ATCI (e.g., 10 mM) in deionized water.

-

Prepare a stock solution of this compound in the chosen solvent. Perform serial dilutions to obtain a range of concentrations for testing.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add phosphate buffer, the desired concentration of this compound solution, and the AChE solution.

-

Control Wells (100% activity): Add phosphate buffer, the solvent used for this compound (without the inhibitor), and the AChE solution.

-

Blank Wells: Add phosphate buffer and the solvent.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add DTNB solution to all wells, followed by the addition of the ATCI substrate solution to initiate the enzymatic reaction.

-

Measurement: Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes) using a microplate reader.

4.4. Data Analysis

-

Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Downstream Signaling Pathways

The inhibition of acetylcholinesterase by this compound triggers a cascade of events at cholinergic synapses, primarily due to the accumulation of acetylcholine. This leads to the overstimulation of both nicotinic and muscarinic acetylcholine receptors on postsynaptic neurons and effector cells.

Key Downstream Effects:

-

Nicotinic Receptor Overstimulation: At the neuromuscular junction, this leads to initial muscle fasciculations followed by paralysis due to depolarization block. In the central nervous system (CNS), overactivation of nicotinic receptors contributes to the uncontrolled release of other neurotransmitters, including glutamate.[11]

-

Muscarinic Receptor Overstimulation: This affects the parasympathetic nervous system, leading to symptoms like salivation, lacrimation, urination, and defecation (SLUD). In the CNS, muscarinic receptor overstimulation is implicated in the initiation of seizures.[3]

-

Excitotoxicity: The excessive release of glutamate, driven by cholinergic hyperactivity, leads to the overactivation of glutamate receptors (e.g., NMDA and AMPA receptors). This results in a massive influx of calcium ions (Ca²⁺) into neurons, triggering a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and activation of apoptotic pathways, ultimately leading to neuronal cell death.[11]

Conclusion

This compound is a highly potent inhibitor of acetylcholinesterase, acting through the irreversible phosphorylation of the enzyme's active site serine. This action leads to a cascade of downstream signaling events, culminating in cholinergic crisis and severe neurotoxicity. The quantitative data, though limited in the public domain, indicates a rapid rate of inhibition. The provided experimental protocol offers a robust framework for further investigation into the inhibitory kinetics of this compound and its isomers. A thorough understanding of this mechanism is paramount for the development of effective countermeasures and for informing regulatory decisions regarding its use and potential exposure.

References

- 1. cis-Mevinphos | C7H13O6P | CID 5355863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H13O6P | CID 9560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (Ref: ENT 22374) [sitem.herts.ac.uk]

- 6. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro inhibition of human red blood cell acetylcholinesterase (AChE) by temephos-oxidized products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Mevinphos Isomers (cis and trans)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevinphos is a potent organophosphate insecticide and acaricide known for its systemic and contact activity against a broad spectrum of chewing and sucking insects and spider mites.[1] It exists as a mixture of two geometric isomers, the (E)-isomer (cis) and the (Z)-isomer (trans). The insecticidal activity of the cis-isomer is significantly higher than that of the trans-isomer.[2] This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for the cis and trans isomers of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Isomerism

This compound, chemically named methyl 3-(dimethoxyphosphinyloxy)but-2-enoate, possesses a double bond which gives rise to cis-trans isomerism. The cis (E) and trans (Z) configurations are determined by the relative positions of the larger substituent groups on the double-bonded carbons.

-

cis-Mevinphos ((E)-Mevinphos): The methoxycarbonyl group and the phosphate group are on opposite sides of the double bond.

-

trans-Mevinphos ((Z)-Mevinphos): The methoxycarbonyl group and the phosphate group are on the same side of the double bond.

Chemical and Physical Properties

The distinct spatial arrangement of atoms in the cis and trans isomers of this compound results in differences in their physical and chemical properties. A summary of these properties is presented in the tables below for easy comparison.

Table 1: General and Physical Properties of this compound Isomers

| Property | cis-Mevinphos | trans-Mevinphos | Reference(s) |

| IUPAC Name | methyl (E)-3-dimethoxyphosphoryloxybut-2-enoate | methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate | [3] |

| Synonyms | (E)-Mevinphos, α-Mevinphos, cis-Phosdrin | (Z)-Mevinphos, β-Mevinphos, trans-Phosdrin | [3][4] |

| CAS Number | 298-01-1 | 338-45-4 | [3][4] |

| Molecular Formula | C₇H₁₃O₆P | C₇H₁₃O₆P | [3][4] |

| Molecular Weight | 224.15 g/mol | 224.15 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [3] |

| Melting Point | 21 °C (70 °F) | 6.9 °C (44.4 °F) | [5] |

| Boiling Point | 99-103 °C at 0.03 mmHg | 99-103 °C at 0.03 mmHg | [2] |

| Density | 1.25 g/cm³ at 20 °C | 1.216 g/cm³ | [3] |

| Vapor Pressure | 1.24 x 10⁻⁴ mmHg at 20 °C | Not explicitly found for the pure isomer | [2] |

| Solubility | Miscible with water, acetone, benzene, ethanol, xylene. | Miscible with water, acetone, benzene, ethanol, xylene. | [2] |

Table 2: Spectral Data of this compound Isomers

| Spectral Data | cis-Mevinphos | trans-Mevinphos | Reference(s) |

| Mass Spectrometry (GC-MS) | Major fragments at m/z 127, 109, 192 | Major fragments at m/z 127, 109, 192 | [3] |

| ¹³C NMR | Data available on PubChem | Data not readily available | [3] |

| ¹H NMR | Spectrum available on ChemicalBook | Spectrum not readily available | [6] |

| IR Spectroscopy | Characteristic peaks for P=O, C=O, C=C, and P-O-C bonds | Characteristic peaks for P=O, C=O, C=C, and P-O-C bonds | [7] |

Experimental Protocols

Synthesis of this compound Isomers via the Perkow Reaction

This compound is synthesized through the Perkow reaction, which involves the reaction of a trialkyl phosphite with a haloketone.[8] The stereochemistry of the resulting vinyl phosphate is influenced by the reaction conditions and the nature of the reactants.[9][10]

Reaction Mechanism:

Detailed Methodology:

-

Reactants: Methyl acetoacetate is halogenated to form methyl 2-chloroacetoacetate. This α-haloketone is then reacted with trimethyl phosphite.

-

Reaction Conditions: The reaction is typically carried out in an inert solvent like benzene or toluene. The temperature is carefully controlled, as it can influence the ratio of the cis and trans isomers.

-

Stereoselectivity: The formation of the Zwitterionic intermediate and the subsequent rearrangement are key steps determining the stereochemical outcome. The polarity of the solvent and the nature of the halide can affect the stability of the intermediates and transition states, thereby influencing the final isomer ratio. Generally, the Perkow reaction tends to favor the formation of the more thermodynamically stable isomer.

-

Purification: The resulting mixture of cis- and trans-Mevinphos can be purified by fractional distillation under reduced pressure.

Analytical Separation of this compound Isomers

GC-MS is a widely used technique for the separation and identification of this compound isomers.

Workflow:

Detailed Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[11]

-

Inlet: Splitless injection at 250 °C.[11]

-

Carrier Gas: Helium at a constant flow rate of 1.2-1.5 mL/min.[11][12]

-

Oven Temperature Program: An initial temperature of 50-150°C, held for 1 minute, then ramped to 280-310°C.[11]

-

-

Mass Spectrometer (MS):

HPLC provides an alternative method for the separation of this compound isomers, particularly for samples that are not suitable for GC analysis.

Detailed Parameters:

-

Chromatograph: A standard HPLC system with a UV or MS detector.

-

Column: A reverse-phase C18 column (e.g., Newcrom R1) is effective for separating the isomers.[14]

-

Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[14]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where both isomers absorb, or mass spectrometry for more selective detection.

Cholinesterase Activity Assay

The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE). The activity of AChE can be measured using the Ellman's assay, a colorimetric method.[1][15]

Principle:

Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[1]

Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. cis-Mevinphos | C7H13O6P | CID 5355863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-Mevinphos | C7H13O6P | CID 6433175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C7H13O6P | CID 9560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(7786-34-7) 1H NMR spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Perkow reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijcmas.com [ijcmas.com]

- 13. gcms.cz [gcms.cz]

- 14. Separation of cis-Mevinphos on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

Mevinphos: A Technical Examination of its Historical Use in Agriculture

A comprehensive analysis of the organophosphate insecticide Mevinphos, detailing its properties, historical application in pest control, and the toxicological concerns that led to its eventual decline and prohibition.

Introduction

This compound, a potent organophosphate insecticide, was first registered for agricultural use in 1953.[1] Sold under trade names such as Phosdrin® and Phosfene™, it was utilized as a broad-spectrum contact and systemic insecticide and acaricide.[1] Its effectiveness against a wide array of chewing and sucking insects made it a valuable tool for farmers for several decades.[2][3] However, its high acute toxicity and significant environmental and human health risks ultimately led to its voluntary cancellation in the United States in 1994 and subsequent bans in many other countries.[1] This technical guide provides an in-depth review of the historical use of this compound in agriculture, its chemical properties, mode of action, and the experimental data that defined its toxicological profile.

Chemical and Physical Properties

This compound is the common name for 2-methoxycarbonyl-1-methylvinyl dimethyl phosphate. It is a pale yellow to orange liquid with a mild odor.[3] The technical product is a mixture of (E)- and (Z)-isomers, with the (E)-isomer exhibiting significantly higher insecticidal activity.[4][5] this compound is miscible with water and many organic solvents.[3]

| Property | Value |

| Chemical Formula | C₇H₁₃O₆P |

| Molecular Weight | 224.15 g/mol [2] |

| Boiling Point | 99-103 °C at 0.03 mmHg |

| Vapor Pressure | 0.003 mmHg at 21 °C |

| Water Solubility | Miscible[3] |

| Log Kow | 1.1 - 1.7 |

Formulations and Agricultural Applications

This compound was available in various formulations, including emulsifiable concentrates, soluble concentrates, ready-to-use liquids, and dusts.[5][6] Its primary use was for the control of a broad spectrum of insect pests on a wide variety of agricultural crops.

Target Pests:

-

Aphids

-

Grasshoppers

-

Leafhoppers

-

Caterpillars

-

Spider mites

-

Cutworms[4]

Major Crop Applications in the U.S.:

-

Alfalfa (25% of use)[1]

-

Lettuce (20% of use)[1]

-

Other field crops, forage, vegetables, and fruits[1]

Recommended application rates typically ranged from 0.125 to 3.0 pounds of active ingredient per acre.[7]

Mode of Action: Acetylcholinesterase Inhibition

As an organophosphate insecticide, this compound functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[4][8] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[6][8][9]

Caption: Diagram illustrating the inhibition of acetylcholinesterase by this compound at a cholinergic synapse.

Environmental Fate and Degradation

This compound is characterized by its low persistence in the soil, with a reported half-life of approximately one to four days.[6] The primary mechanism of dissipation is microbial metabolism.[1] The main degradation pathway involves the formation of methyl acetoacetate, which is then rapidly bound to soil particles and eventually mineralized to carbon dioxide.[5][6] Hydrolysis is also a significant degradation pathway, with the rate being pH-dependent; degradation is faster under alkaline conditions.[6] Due to its rapid degradation, this compound is not expected to leach into groundwater despite its mobility in soil.[1][4]

Caption: Simplified pathway of this compound degradation in the environment.

Toxicology

This compound is classified in EPA Toxicity Category I, the highest acute toxicity class, due to its extreme toxicity by all routes of exposure.[1] Its high acute toxicity and the frequency of worker poisonings were major factors in its eventual removal from the market.[1]

Acute Toxicity Data

| Species | Route | LD50 / LC50 |

| Rat (oral) | Oral | 3-12 mg/kg[10] |

| Mouse (oral) | Oral | 4-18 mg/kg[10] |

| Rat (dermal) | Dermal | 4.2 mg/kg[10] |

| Mouse (dermal) | Dermal | 40 mg/kg[10] |

| Rat (inhalation) | Inhalation | 0.125 mg/L (1-hour)[10] |

| Mallard Duck (oral) | Oral | 4.63 mg/kg[7] |

| Sharp-tailed Grouse (oral) | Oral | 1.34 mg/kg[7] |

| Rainbow Trout | Aquatic | 11.9 µg/L (96-hour LC50)[11] |

| Bluegill Sunfish | Aquatic | 22.5-87.0 µg/L (96-hour LC50)[11] |

| Honeybee (contact) | Contact | 0.070 µ g/bee [11] |

| Honeybee (oral) | Oral | 0.027 µ g/bee [11] |

Experimental Protocols

Acute Oral Toxicity (LD50) Determination in Rats (Based on OECD Guideline 423)

The acute oral toxicity of this compound was determined using a method consistent with the OECD Guideline for the Testing of Chemicals, Test No. 423 (Acute Toxic Class Method).[10][11][12][13][14] This method is designed to classify a substance into a toxicity class based on a stepwise procedure with a minimal number of animals.

Experimental Workflow:

Caption: A simplified workflow for determining acute oral toxicity based on OECD Guideline 423.

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females as they are often more sensitive) are used.[10][12]

-

Dose Administration: The test substance is administered orally by gavage in a stepwise manner to groups of three animals at one of the defined dose levels (5, 50, 300, or 2000 mg/kg).[12][14]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[12]

-

Stepwise Procedure: The outcome of the first group determines the dosing for the next group. If two or three animals die, the test is stopped, and the substance is classified. If zero or one animal dies, the next higher dose is administered to a new group. If no or unexpected mortality occurs, a lower dose is administered to a new group.[12]

-

Classification: The substance is classified into a GHS category based on the number of animals that died at specific dose levels.[10]

Residue Analysis in Agricultural Commodities

The determination of this compound residues in crops historically relied on gas chromatography (GC) with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD), which are selective for phosphorus-containing compounds.[15][16]

General Protocol for Residue Analysis:

-

Sample Preparation: A representative sample of the crop is homogenized.

-

Extraction: The homogenized sample is extracted with an organic solvent, such as acetonitrile, to isolate the pesticide residues.[17]

-

Cleanup: The extract is then cleaned up to remove interfering co-extractives from the plant matrix. This can be achieved using techniques like solid-phase extraction (SPE).[18]

-

Analysis: The cleaned-up extract is analyzed by GC-NPD or GC-FPD. The retention time of the peak is used for identification, and the peak area is used for quantification against a standard curve.[15]

Decline in Use and Regulatory Status

The high acute toxicity of this compound to humans and non-target organisms was a primary driver for its decline in use. Reports from California between 1980-1986 showed that this compound was a leading cause of pesticide-induced hospitalization.[1] Due to these safety concerns, the United States Environmental Protection Agency (EPA) was prepared to issue a suspension of all this compound registrations. However, the primary registrant requested a voluntary cancellation of all its U.S. registrations, which became effective on July 1, 1994.[1] While no specific ban exists in the European Union, it is not approved for use in any member nations.

Conclusion

This compound was an effective and widely used insecticide for several decades, providing broad-spectrum control of numerous agricultural pests. Its utility, however, was overshadowed by its extreme acute toxicity, which posed significant risks to agricultural workers and the environment. The historical trajectory of this compound, from its widespread adoption to its eventual prohibition, serves as a critical case study in the ongoing effort to balance agricultural productivity with human and environmental safety. The development and adoption of safer, more selective pest control methods have been a direct consequence of the lessons learned from highly toxic compounds like this compound.

References

- 1. beyondpesticides.org [beyondpesticides.org]

- 2. cis-Mevinphos | C7H13O6P | CID 5355863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C7H13O6P | CID 9560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (Ref: ENT 22374) [sitem.herts.ac.uk]

- 5. 4.23 this compound (E,R)** [fao.org]

- 6. researchgate.net [researchgate.net]

- 7. savemyexams.com [savemyexams.com]

- 8. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 12. scribd.com [scribd.com]

- 13. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

- 14. oecd.org [oecd.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. heca-analitika.com [heca-analitika.com]

- 17. epa.gov [epa.gov]

- 18. fao.org [fao.org]

Physical and chemical properties of Mevinphos including solubility and stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Mevinphos, an organophosphate insecticide. The information is presented to support research, scientific analysis, and drug development activities. All quantitative data is summarized in structured tables for ease of reference, and detailed methodologies for key experimental protocols are provided.

Physical and Chemical Properties

This compound is the common name for 2-methoxycarbonyl-1-methylvinyl dimethyl phosphate.[1] It is a pale yellow to orange liquid with a mild odor or is odorless in its technical grade form.[1][2] Pure this compound is a colorless liquid.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₇H₁₃O₆P | [3] |

| Molecular Weight | 224.15 g/mol | [1][2] |

| Physical State | Liquid | [3] |

| Color | Pale yellow to orange (technical grade); Colorless (pure) | [1][2][3] |

| Odor | Mild to none | [2][3] |

| Density | 1.24 g/cm³ at 16°C; 1.25 g/cm³ at 20°C/4°C | [2][3] |

| Boiling Point | 99-103°C at 0.03 mmHg; 223-226°F at 1 mmHg | [3][4] |

| Melting Point | 21°C (cis-isomer); 6.9°C (trans-isomer) | [1][2] |

| Vapor Pressure | 0.003 mmHg at 21°C; 17 mPa at 20°C | [1][3] |

| Octanol-Water Partition Coefficient (log Kow) | 0.127 | [5] |

Solubility

This compound exhibits high solubility in water and a wide range of organic solvents. This property is critical for its formulation and environmental fate.

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water | Miscible; >10 mg/L; 600,000 mg/L at 20°C | [1][3][5] |

| Acetone | Miscible | [3] |

| Benzene | Miscible | [3] |

| Carbon Tetrachloride | Miscible | [3] |

| Chloroform | Miscible | [3] |

| Ethanol | Miscible | [3] |

| Isopropanol | Miscible | [3] |

| Methanol | Miscible | [3] |

| Toluene | Miscible | [3] |

| Xylene | Miscible | [3] |

| Carbon Disulfide | Slightly soluble | [3] |

| Kerosene | Slightly soluble | [3] |

| Hexane | Insoluble | [3] |

| Alcohols | Very soluble | [1] |

| Ketones | Very soluble | [1] |

| Chlorinated Hydrocarbons | Very soluble | [1] |

| Aromatic Hydrocarbons | Very soluble | [1] |

| Aliphatic Hydrocarbons | Slightly soluble | [1] |

| Petroleum Ether | Slightly soluble | [1] |

Stability

The stability of this compound is significantly influenced by pH. It is susceptible to hydrolysis, with the rate of degradation increasing with pH.

Table 3: Hydrolytic Stability of this compound

| pH | Half-life | References |

| 6 | 120 days | [1][2] |

| 7 | 29-35 days | [1][2][6] |

| 9 | 3 days | [1][2] |

| 11 | 1.4 hours | [1][2] |

This compound is stable at ambient temperatures but decomposes vigorously when heated above 300°C.[2] It is also rapidly decomposed by lime sulfur.[2]

Experimental Protocols

The determination of the physical and chemical properties of this compound follows standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (EPA).

Water Solubility (OECD Guideline 105)

The water solubility of this compound, being well above 10 g/L, is determined using the Flask Method .

-

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate at a constant temperature. The concentration of this compound in the aqueous phase is then determined after separation of the undissolved substance.

-

Apparatus: A constant temperature bath, a shaker, a centrifuge or filtration apparatus, and a suitable analytical instrument (e.g., Gas Chromatography with a Flame Photometric Detector - GC-FPD) are required.

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is agitated in a constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24 hours).

-

The mixture is then centrifuged or filtered to remove undissolved this compound.

-

The concentration of this compound in the clear aqueous phase is determined by a validated analytical method.

-

The experiment is performed in triplicate.

-

Vapor Pressure (OECD Guideline 104)

Given the low vapor pressure of this compound, the Gas Saturation Method or a Static Method is appropriate.

-

Principle (Gas Saturation Method): A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with the vapor of the substance. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

-

Apparatus: A constant temperature bath, a gas flow control system, a saturation column containing the test substance on a solid support, a trapping system to collect the vapor, and an analytical instrument to quantify the trapped substance.

-

Procedure:

-

The test substance is coated onto a solid support and packed into the saturation column.

-

The column is maintained at a constant temperature.

-

A controlled flow of an inert gas (e.g., nitrogen) is passed through the column.

-

The vaporized this compound is collected in a trap (e.g., a sorbent tube).

-

The amount of this compound in the trap is quantified.

-

The vapor pressure is calculated using the ideal gas law and the measured mass, flow rate, and temperature.

-

Octanol-Water Partition Coefficient (OECD Guideline 107)

The Shake Flask Method is suitable for determining the log Kow of this compound.

-

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water.

-

Apparatus: A mechanical shaker, a centrifuge, and a suitable analytical instrument.

-

Procedure:

-

n-Octanol and water are mutually saturated before the experiment.

-

A known amount of this compound is dissolved in either water or n-octanol.

-

The two phases are placed in a vessel and shaken until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (Kow) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The result is typically expressed as log Kow.

-

Hydrolysis as a Function of pH (OECD Guideline 111)

This study determines the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance is measured at various time intervals to determine the rate of hydrolysis.

-

Apparatus: A constant temperature incubator, sterile glassware, pH meter, and an analytical instrument to quantify this compound and its degradation products.

-

Procedure:

-

Sterile buffer solutions at pH 4, 7, and 9 are prepared.

-

This compound is added to each buffer solution at a concentration below its water solubility limit.

-

The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

-

Aliquots are taken at appropriate time intervals.

-

The concentration of this compound in each aliquot is determined using a suitable analytical method.

-

The rate of hydrolysis is determined by plotting the concentration of this compound versus time, and the half-life at each pH is calculated.

-

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: Mechanism of action of this compound as an acetylcholinesterase inhibitor.

Caption: Simplified hydrolysis degradation pathway of this compound in an aqueous environment.

Caption: Experimental workflow for determining the water solubility of this compound using the Flask Method (OECD 105).

References

- 1. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 2. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 3. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 4. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 5. oecd.org [oecd.org]

- 6. catalog.labcorp.com [catalog.labcorp.com]

Mevinphos Degradation in Environmental Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevinphos, a potent organophosphate insecticide, has been utilized in agriculture for the control of a broad spectrum of insect pests. Due to its high acute toxicity and potential for environmental contamination, understanding its fate and degradation in various environmental compartments is of paramount importance. This technical guide provides an in-depth analysis of the degradation pathways of this compound in soil, water, and air, detailing the chemical and biological transformations it undergoes. The guide summarizes key quantitative data, outlines experimental protocols for its analysis, and provides visual representations of its degradation pathways to aid in research and environmental risk assessment.

Degradation of this compound in Soil

This compound exhibits low persistence in the soil environment, with reported half-lives typically ranging from 2 to 3 days.[1] The primary mechanisms governing its dissipation in soil are microbial metabolism and chemical hydrolysis.

Biotic Degradation

Microbial degradation is a significant contributor to the breakdown of this compound in soil. A variety of soil microorganisms possess the enzymatic machinery to metabolize this organophosphate. The degradation is often rapid, with one study reporting that 95% of applied this compound degraded in a clay loam soil within one day, a process attributed to a heat-labile enzyme.[2] The rate of microbial degradation can be influenced by soil type, organic matter content, moisture, and temperature.[3]

The initial step in the biodegradation of this compound often involves the cleavage of the phosphate ester bond by organophosphorus hydrolases (OPH), a class of enzymes found in various bacteria.[4][5] This enzymatic hydrolysis leads to the formation of less toxic metabolites.

Key Metabolites in Soil:

-

Dimethyl phosphate: A major degradation product formed through the cleavage of the phosphate ester linkage.[6]

-

Methyl acetoacetate: Another significant product, which can be further mineralized to carbon dioxide.[7]

-

This compound acid: A minor metabolite resulting from the hydrolysis of the methyl ester group.[6]

-

Desmethyl this compound acid: Formed from the further degradation of this compound acid.[6]

Abiotic Degradation

Chemical hydrolysis also plays a role in this compound degradation in soil, although its contribution relative to microbial degradation can vary depending on soil conditions, particularly pH. The ester linkages in the this compound molecule are susceptible to hydrolysis, leading to the formation of dimethyl phosphate and other breakdown products.

Degradation of this compound in Water

The persistence of this compound in aquatic environments is highly dependent on the pH of the water. It is readily broken down by hydrolysis, with its insecticidal activity being lost within 2 to 4 weeks in typical environmental waters.[1]

Hydrolysis

Hydrolysis is the primary abiotic degradation pathway for this compound in water. The rate of hydrolysis is significantly influenced by pH, with degradation being much more rapid under alkaline conditions.[2]

Hydrolysis Half-life at Different pH Levels:

The main hydrolysis products are similar to those observed in soil, primarily dimethyl phosphate and This compound acid .[8]

Photodegradation

Photodegradation, or the breakdown of a chemical by light, also contributes to the dissipation of this compound in aquatic systems, although it is generally a slower process compared to hydrolysis under typical environmental conditions. The photolysis half-life of this compound in an aqueous solution has been reported to be about 27 days.[7] The degradation process initiated by hydroxyl radicals (•OH), which are photochemically produced in water, is a dominant channel. This involves the addition of •OH to the C=C double bond in the this compound molecule.[9]

Degradation of this compound in Air

In the atmosphere, this compound can exist in both vapor and aerosol forms. Its persistence is limited due to reactions with photochemically produced hydroxyl radicals (•OH). The estimated atmospheric half-life of vapor-phase this compound is approximately 4.5 hours.[2] At night or in polluted areas, reaction with ozone can also contribute to its degradation.[2] The primary degradation mechanism in the air is initiated by the addition of hydroxyl radicals to the double bond of the molecule.[9]

Quantitative Data on this compound Degradation

The following tables summarize the quantitative data available on the degradation of this compound in different environmental media.

Table 1: Half-life of this compound in Soil

| Soil Type | Half-life (days) | Reference |

| Not specified | 2 - 3 | [1] |

| Clay Loam | < 1 (95% degradation) | [2] |

| Sandy Loam, Silt Loam, Loam, Clay Loam | Mobile, rapid degradation | [6] |

| Aerobic Soil | 1 | [7] |

Table 2: Half-life of this compound in Water (Hydrolysis)

| pH | Temperature (°C) | Half-life | Reference |

| 6 | Ambient | 120 days | [2] |

| 7 | Ambient | 35 days | [2] |

| 9 | Ambient | 3 days | [2] |

| 11 | Ambient | 1.4 hours | [2] |

| Not specified | Not specified | 16 days (hydrolytic) | [7] |

Table 3: Half-life of this compound in Different Media

| Medium | Degradation Process | Half-life | Reference |

| Water | Photolysis | 27 days | [7] |

| Air | Reaction with •OH | 4.5 hours (estimated) | [2] |

Experimental Protocols

Analysis of this compound in Soil

A common method for the determination of this compound in soil involves solvent extraction followed by gas chromatography (GC) analysis.

1. Sample Preparation and Extraction:

-

A representative soil sample is homogenized.

-

A known weight of the soil (e.g., 50 g) is extracted with a suitable solvent such as acetonitrile.

-

The mixture is agitated vigorously and then filtered.

-

The extract is passed through a drying agent like anhydrous sodium sulfate to remove any residual water.

-

The solvent is then evaporated to a smaller volume and reconstituted in a solvent suitable for GC analysis (e.g., acetone).

2. Instrumental Analysis (GC):

-

Instrument: Gas chromatograph equipped with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD), which are selective for phosphorus-containing compounds. Gas chromatography-mass spectrometry (GC-MS) can be used for confirmation.

-

Column: A capillary column suitable for organophosphate pesticide analysis (e.g., DB-5MS).

-

Temperatures:

-

Inlet: 250 °C

-

Column: A temperature program is typically used, for example, starting at 50°C and ramping up to 310°C.[10]

-

Detector: 250-300 °C

-

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection of a small volume (e.g., 1-2 µL) of the extracted sample.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of known concentrations. Matrix-matched standards are often used to compensate for matrix effects.

Analysis of this compound in Water

The analysis of this compound in water samples typically involves a pre-concentration step followed by chromatographic analysis.

1. Sample Preparation and Extraction (Solid-Phase Extraction - SPE):

-

A known volume of water sample (e.g., 500 mL to 1 L) is filtered to remove suspended particles.

-

The pH of the water may be adjusted.

-

The sample is passed through an SPE cartridge packed with a suitable sorbent (e.g., C18 or a polymeric sorbent).

-

The cartridge is then washed to remove interfering substances.

-

This compound is eluted from the cartridge with a small volume of an organic solvent (e.g., ethyl acetate, dichloromethane, or acetonitrile).

-

The eluate is concentrated, often under a gentle stream of nitrogen, and the solvent is exchanged to one compatible with the analytical instrument.

2. Instrumental Analysis (GC-MS or HPLC):

-

GC-MS: The conditions are similar to those described for soil analysis. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[11]

-

High-Performance Liquid Chromatography (HPLC):

-

Instrument: HPLC system with a UV or a mass spectrometric (MS) detector.

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detection: UV detection can be used, but LC-MS or LC-MS/MS provides higher selectivity and sensitivity for complex matrices.

-

Visualization of Degradation Pathways and Workflows

Conclusion

The degradation of this compound in the environment is a multifaceted process driven by both biotic and abiotic factors. In soil and water, a combination of microbial metabolism and chemical hydrolysis leads to its relatively rapid dissipation. The rate of degradation is highly dependent on environmental parameters such as pH, temperature, and microbial activity. In the atmosphere, photochemical reactions with hydroxyl radicals are the primary route of removal. The principal degradation products, including dimethyl phosphate and methyl acetoacetate, are generally less toxic than the parent compound and can be further mineralized. A thorough understanding of these degradation pathways and the factors that influence them is essential for predicting the environmental fate of this compound and for developing effective remediation strategies for contaminated sites. The analytical methods outlined in this guide provide a framework for the accurate monitoring of this compound and its degradation products in various environmental matrices.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. This compound | C7H13O6P | CID 9560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Functional analysis of organophosphorus hydrolase variants with high degradation activity towards organophosphate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biodegradation of organophosphorus pesticides by surface-expressed organophosphorus hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. 4.23 this compound (E,R)** [fao.org]

- 8. 243. This compound (WHO Pesticide Residues Series 2) [inchem.org]

- 9. researchgate.net [researchgate.net]

- 10. gcms.labrulez.com [gcms.labrulez.com]

- 11. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

Key Metabolites of Mevinphos in Plants and Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key metabolites of the organophosphate insecticide Mevinphos in both plant and soil environments. The document details the metabolic pathways, presents quantitative data on residue levels, and outlines the experimental protocols for their analysis, addressing the critical need for robust and reliable data in environmental and agricultural research.

Executive Summary

This compound, a potent organophosphate insecticide, undergoes rapid degradation in both plant and soil matrices. Understanding its metabolic fate is crucial for assessing its environmental impact and ensuring food safety. In plants, the primary metabolites include the alpha and beta isomers of this compound, dimethyl phosphate, this compound acid, and desmethyl this compound acid. The degradation in soil is predominantly driven by chemical hydrolysis and microbial metabolism, leading to the formation of similar breakdown products. This guide synthesizes the current knowledge on these metabolites, offering a valuable resource for professionals in the field.

This compound Metabolism in Plants

This compound is readily absorbed and translocated within plants following application. Its metabolism is a relatively rapid process, leading to the formation of several key metabolites.[1]

Key Plant Metabolites

The principal residues identified in plant tissues are:

-

Alpha- and Beta-isomers of this compound: this compound exists as two geometric isomers, (E)- and (Z)-, often referred to as alpha- and beta-isomers, respectively. The alpha-isomer is generally more insecticidally active.

-

Dimethyl Phosphate: This is a major degradation product resulting from the cleavage of the phosphate ester bond.

-

This compound Acid: A minor metabolite formed through the hydrolysis of the methyl ester group.

-

Desmethyl this compound Acid: Formed from the further conversion of this compound acid.[1]

Metabolic Pathway in Plants

The degradation of this compound in plants proceeds through two primary pathways as illustrated below. The major pathway involves the cleavage of the P-O-C linkage, directly forming dimethyl phosphate and methyl acetoacetate. A minor pathway involves the hydrolysis of the methyl ester to form this compound acid, which can be further demethylated.

This compound Degradation in Soil

In the soil environment, this compound is characterized by its low persistence, with degradation occurring through both abiotic and biotic processes.[2]

Key Soil Metabolites

While the degradation pathway in soil is less specifically defined in the literature than in plants, the primary breakdown product is understood to be:

-

Dimethyl Phosphate: Formed through the hydrolysis of the parent this compound molecule.

Degradation Pathway in Soil

The degradation of this compound in soil is primarily driven by chemical hydrolysis, which is influenced by soil pH, and microbial metabolism. The ultimate end products are suggested to be simpler molecules like methanol, acetone, and carbon dioxide.[1]

Quantitative Data on this compound and its Metabolites

The following tables summarize the residue levels of this compound in various crops as reported in supervised trials. The data is presented to facilitate comparison across different commodities and pre-harvest intervals (PHI).

Table 1: Residues of this compound in Crops Following Recommended Foliage Treatments [3]

| Crop | Maximum Recommended Rate (kg a.i./ha) | Minimum Pre-Harvest Interval (days) | Number of Trials | Number of Results | Range of Results (ppm) |

| Brassicas | 0.5 - 1.0 | 1 - 7 | 18 | 45 | <0.01 - 0.90 |

| Spinach | 1.0 | 4 | 15 | 21 | 0.01 - 0.80 |

| Lettuce | 0.5 - 1.0 | 2 - 14 | 23 | 58 | <0.01 - 1.20 |

| Peas | 0.5 - 1.0 | 1 - 4 | 10 | 25 | <0.01 - 0.50 |

| Beans | 0.5 - 1.0 | 1 - 4 | 12 | 30 | <0.01 - 0.60 |

| Potatoes | 0.5 - 1.0 | 1 | 4 | 12 | <0.01 - 0.10 |

| Turnips | 0.5 - 1.0 | 3 | 2 | 6 | <0.01 - 0.05 |

| Apples | 1.0 | 2 - 7 | 15 | 40 | <0.01 - 0.80 |

| Pears | 1.0 | 2 - 7 | 10 | 28 | <0.01 - 0.70 |

| Peaches | 1.0 | 1 - 7 | 8 | 20 | <0.01 - 1.00 |

| Cherries | 1.0 | 2 - 7 | 6 | 18 | <0.01 - 0.90 |

| Grapes | 1.0 | 2 - 14 | 10 | 25 | <0.01 - 1.50 |

| Strawberries | 1.0 | 1 - 4 | 8 | 20 | <0.01 - 0.70 |

| Citrus Fruits | 1.0 | 2 - 7 | 10 | 25 | <0.01 - 0.50 |

Experimental Protocols

Accurate quantification of this compound and its metabolites requires robust and validated analytical methods. The following sections detail common experimental protocols for their extraction and analysis from plant and soil matrices.

Analysis of this compound in Plant Material using QuEChERS and GC-ECD

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in fruits and vegetables.

Experimental Workflow:

Detailed Protocol:

-

Sample Homogenization: Homogenize a representative sample of the fruit or vegetable.

-

Extraction:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile.

-

Shake vigorously for 1 minute.

-

-

Salting-Out:

-

Add anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the supernatant (acetonitrile layer).

-

Transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 5 minutes.

-

-

Analysis:

-

The resulting supernatant is ready for analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD).

-

This modified QuEChERS method has been shown to provide good recovery values (typically 70-120%) for organophosphate pesticides in various fruit and vegetable matrices.[4][5]

Analysis of this compound in Soil using Solvent Extraction and GC-FPD

A common method for the determination of this compound isomers in soil involves solvent extraction followed by analysis using Gas Chromatography with a Flame Photometric Detector (GC-FPD).

Experimental Workflow:

Detailed Protocol:

-

Sample Preparation: Air-dry the soil sample and sieve it to remove large debris.

-

Extraction:

-

Weigh 50 g of the prepared soil into a suitable flask.

-

Add an appropriate volume of acetonitrile and shake or sonicate for a specified period (e.g., 30 minutes).

-

-

Filtration and Drying:

-

Filter the extract to remove soil particles.

-

Pass the filtrate through a column of anhydrous sodium sulfate to remove any residual water.

-

-

Concentration:

-

Evaporate the solvent to a small volume (near dryness) using a rotary evaporator or a gentle stream of nitrogen.

-

Redissolve the residue in a known volume of acetone.

-

-

Analysis:

-

Analyze the concentrated extract using a Gas Chromatograph equipped with a Flame Photometric Detector (GC-FPD) operating in phosphorus mode. This method is applicable for determining alpha- and beta-mevinphos in soils in the range of 0.01 to 5.0 µg/g (ppm).[6]

-

Conclusion

This technical guide has provided a detailed overview of the key metabolites of this compound in plants and soil, their formation pathways, and methods for their analysis. The rapid degradation of this compound in both environments is a critical factor in its environmental risk assessment. The presented quantitative data and detailed experimental protocols offer a solid foundation for researchers and scientists to conduct further studies, develop more sensitive analytical methods, and contribute to a deeper understanding of the environmental fate of this important insecticide. The use of standardized and validated methods, such as QuEChERS for plant matrices and solvent extraction with GC-FPD for soil, is essential for generating high-quality, comparable data.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. This compound (Ref: ENT 22374) [sitem.herts.ac.uk]

- 3. 243. This compound (WHO Pesticide Residues Series 2) [inchem.org]

- 4. A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ikm.org.my [ikm.org.my]

- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

Mevinphos: A Technical Whitepaper on its Regulatory History and EPA Cancellation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the regulatory history of the organophosphate insecticide Mevinphos, culminating in its cancellation by the U.S. Environmental Protection Agency (EPA). The document details the toxicological data that informed regulatory decisions, outlines the experimental methodologies for key studies, and presents a chronological account of the EPA's actions.

Executive Summary

This compound, a potent organophosphate insecticide, was widely used for the control of a broad spectrum of insect pests on various agricultural crops.[1][2] However, due to its high acute toxicity and concerns over worker safety and dietary risks, it came under intense scrutiny by the EPA.[3] This led to a series of regulatory actions, culminating in the voluntary cancellation of all U.S. registrations for this compound by its registrant, AMVAC Chemical Corporation, in 1994, which was formally ordered by the EPA.[1][4] This guide synthesizes the key toxicological findings, regulatory timeline, and the scientific basis for the ultimate removal of this compound from the U.S. market.

Chemical and Physical Properties

This compound is the common name for 2-methoxycarbonyl-1-methylvinyl dimethyl phosphate.[5] It is a pale yellow to orange liquid with a mild odor.[2][6] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 2-methoxycarbonyl-1-methylvinyl dimethyl phosphate[5] |

| CAS Number | 7786-34-7[5] |

| Molecular Weight | 224.15 g/mol [5] |

| Appearance | Pale yellow to orange liquid[2][6] |

| Water Solubility | Miscible[5] |

| Vapor Pressure | 0.003 mm Hg at 21°C[6] |

| Boiling Point | 99 - 103°C at 0.03 mm Hg[6] |

| Density | 1.24 at 16°C[6] |

Toxicological Profile

This compound is a highly toxic compound, classified in EPA Toxicity Category I.[7][5] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function, leading to overstimulation of the nervous system.[2][8]

Human Health Effects

The primary concern for human health was acute toxicity, particularly for agricultural workers.[3] this compound is highly toxic via oral, dermal, and inhalation routes of exposure.[5]

| Study | Species | Endpoint | Value | Toxicity Category |

| Acute Oral | Rat | LD50 | 3 - 12 mg/kg[5] | I |

| Acute Dermal | Rat | LD50 | 4.2 mg/kg[5] | I |

| Acute Inhalation | Rat | LC50 (1-hour) | 0.125 mg/L[5] | I |

Long-term studies were conducted to assess the chronic effects of this compound.

| Study | Species | Duration | NOAEL | LOAEL | Effects Observed |

| Chronic Toxicity/Carcinogenicity | Rat | 2 years | 0.025 mg/kg/day | 0.35 mg/kg/day | Plasma and brain cholinesterase inhibition |

| Carcinogenicity | Rat (female) | 2 years | - | - | No statistically significant increase in tumors |

Based on a 2-year study in rats, there was no evidence of carcinogenicity for this compound.[9]

| Study | Species | NOAEL | Effects Observed | | --- | --- | --- | | Two-generation Reproduction | Rat | 0.1 mg/kg/day[10] | Impaired growth and fertility at higher doses[10] | | Developmental Toxicity | Rat | 1.0 mg/kg/day (developmental)[10] | Maternal toxicity at higher doses[10] | | Developmental Toxicity | Rabbit | 0.5 mg/kg/day (maternal)[10] | Not teratogenic or fetotoxic[10] |

Environmental Effects

This compound was found to be very highly toxic to birds and aquatic organisms.[5][6]

| Organism | Endpoint | Value |

| Birds (oral LD50) | ||

| - Mallard duck | LD50 | 4.63 mg/kg[5] |

| - Pheasant (male) | LD50 | 1.37 mg/kg[5] |

| Aquatic Organisms (LC50) | ||

| - Rainbow Trout (96-hour) | LC50 | 0.012 mg/L[5] |

| - Bluegill Sunfish (96-hour) | LC50 | 0.022 mg/L[5] |

| Bees | - | Highly toxic[5] |

Experimental Protocols

Acute Oral Toxicity (LD50) Study (Based on OECD Guideline 420)

-

Test Animals: Young adult rats, typically of a standard laboratory strain.

-

Procedure: A single dose of this compound, dissolved in a suitable vehicle, is administered by gavage to a group of fasted animals. Several dose levels are tested in different groups of animals.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (such as tremors, convulsions, and salivation), and body weight changes for up to 14 days.

-

Endpoint: The LD50 (the dose estimated to cause mortality in 50% of the test animals) is calculated using statistical methods.

Chronic Toxicity/Carcinogenicity Study (Based on OECD Guideline 452)

-

Test Animals: Rats of a standard laboratory strain.

-

Procedure: this compound is administered daily in the diet or by gavage for a 2-year period. At least three dose levels and a control group are used.

-

Observations: Regular observations are made for clinical signs of toxicity, body weight changes, food consumption, and tumor development. Hematology, clinical chemistry, and urinalysis are performed at specified intervals.

-

Endpoint: At the end of the study, all animals are subjected to a full necropsy, and tissues are examined microscopically to identify any pathological changes or tumors. The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

Two-Generation Reproduction Study (Based on OECD Guideline 416)

-

Test Animals: Male and female rats.

-

Procedure: The parental (F0) generation is administered this compound daily, starting before mating and continuing through the production of the first (F1) generation. The F1 generation is then selected and also administered this compound through their mating and production of the F2 generation.

-

Observations: Data are collected on reproductive performance, including fertility, gestation length, litter size, and pup viability and growth.

-

Endpoint: The study identifies any effects of the chemical on reproductive function and the development of offspring. The NOAEL for parental, reproductive, and offspring toxicity is determined.

Regulatory History and EPA Cancellation

The regulatory history of this compound in the United States is characterized by increasing concern over its high acute toxicity and the associated risks to human health and the environment.

The EPA's decision to cancel this compound registrations was driven by a comprehensive risk assessment that identified unacceptable risks to agricultural workers. The agency was prepared to issue a Notice of Intent to Suspend all registrations, which prompted the registrant, AMVAC, to request a voluntary cancellation.

Even after the cancellation of its use in the U.S., the EPA continued to address the risks associated with this compound by proposing the revocation of all tolerances for its residues on food commodities, citing concerns about acute dietary exposure, particularly for infants and children.[7]

Conclusion

The regulatory history of this compound serves as a case study in the EPA's risk-based approach to pesticide regulation. The insecticide's high acute toxicity, coupled with documented incidents of occupational poisonings, led to its eventual removal from the market. The voluntary cancellation by the registrant, in the face of imminent suspension by the EPA, highlights the effectiveness of the agency's regulatory authority in protecting public health and the environment. The subsequent actions to revoke food tolerances underscore the comprehensive nature of the EPA's efforts to mitigate risks from pesticides. This technical guide provides a foundational understanding of the scientific data and regulatory processes that led to the cancellation of this compound.

References

- 1. epa.gov [epa.gov]

- 2. 919. This compound (Pesticide residues in food: 1996 evaluations Part II Toxicological) [inchem.org]

- 3. epa.gov [epa.gov]

- 4. daikinchemicals.com [daikinchemicals.com]

- 5. oecd.org [oecd.org]

- 6. epa.gov [epa.gov]

- 7. oecd.org [oecd.org]

- 8. epa.gov [epa.gov]

- 9. wisnerbaum.com [wisnerbaum.com]

- 10. OECD Guidelines for the Testing of Chemicals | Aarhus Clearinghouse [aarhusclearinghouse.unece.org]

Acute Toxicity of Cis-Mevinphos Versus Trans-Mevinphos: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevinphos, a potent organophosphate insecticide, exists as two geometric isomers, cis-mevinphos (also known as (E)-mevinphos) and trans-mevinphos (or (Z)-mevinphos). While both isomers contribute to the overall toxicity of technical-grade this compound, they exhibit markedly different potencies. This technical guide provides an in-depth analysis of the acute toxicity of cis- and trans-mevinphos, highlighting the significant differences in their lethal doses, mechanisms of action, and metabolic fates. Quantitative data is presented in structured tables, and detailed experimental protocols for assessing acute oral toxicity are provided. Furthermore, signaling pathways, experimental workflows, and metabolic routes are visualized using diagrams to facilitate a comprehensive understanding of the stereoisomer-specific toxicity of this compound.

Introduction

Organophosphate insecticides are a major class of pesticides widely used in agriculture. Their primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals.[1][2] this compound is a non-systemic organophosphate insecticide and acaricide with a broad spectrum of activity against chewing and sucking insects and spider mites.[1][2] Commercial formulations of this compound are a mixture of two geometric isomers: cis-mevinphos and trans-mevinphos. The cis-isomer is the more biologically active of the two.[2] This document aims to provide a detailed comparison of the acute toxicity of these two isomers, which is crucial for risk assessment and the development of potential antidotes.

Quantitative Toxicity Data

The acute toxicity of cis- and trans-mevinphos has been evaluated in animal models, with significant differences observed between the two isomers. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.

Table 1: Acute Oral LD50 Values of this compound Isomers in Rats

| Isomer | LD50 (mg/kg) | Species | Reference |

| cis-Mevinphos | 1.4 | Rat | Simpson et al., 1972 |

| trans-Mevinphos | 81.8 | Rat | Simpson et al., 1972 |

The data clearly indicates that cis-mevinphos is substantially more acutely toxic than trans-mevinphos via the oral route in rats.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for both this compound isomers is the inhibition of acetylcholinesterase (AChE).[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxic effects.[1]

The cis-isomer of this compound is a significantly more potent inhibitor of AChE than the trans-isomer. It has been reported that the cis-isomer is approximately 100 times more active than the trans-isomer in inhibiting bovine red blood cell and mouse brain cholinesterases.[3] This difference in inhibitory potency is the primary driver of the observed disparity in acute toxicity.

Differential Metabolism and Detoxification

The significant difference in the acute toxicity of cis- and trans-mevinphos can also be attributed to their differential metabolism and detoxification pathways. The metabolism of organophosphates primarily occurs through oxidation, hydrolysis by esterases, and conjugation with glutathione (GSH) catalyzed by glutathione S-transferases (GSTs).[1]

Studies have shown that the two isomers of this compound are detoxified differently. In the presence of mouse liver enzymes and glutathione, cis-mevinphos is metabolized to cis-desmethyl phosdrin and S-methylglutathione. In contrast, the trans-isomer is metabolized to dimethylphosphate.[2] This suggests that the cis-isomer undergoes O-demethylation followed by conjugation, a recognized detoxification pathway, while the trans-isomer is more readily hydrolyzed to a less toxic product. The specific GST isozymes involved in these reactions may exhibit stereoselectivity, contributing to the observed differences in toxicity.

References

Mevinphos: A Restricted Use Organophosphate Insecticide - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevinphos is a potent organophosphate insecticide and acaricide known for its broad-spectrum, contact, and systemic activity against a wide range of chewing and sucking insects, including aphids, grasshoppers, leafhoppers, and caterpillars.[1][2] Classified as a Restricted Use Pesticide (RUP) and falling into EPA Toxicity Class I, its use is limited to certified applicators due to its high acute toxicity.[1] This technical guide provides a comprehensive overview of this compound, consolidating critical data and methodologies for researchers and professionals in related fields.

Chemical and Physical Properties

This compound is a synthetic organophosphate produced by the reaction of trimethyl phosphite with chloroacetoacetate.[2] It exists as a mixture of two geometric isomers, the (E)-isomer and the (Z)-isomer, with the (E)-isomer typically being more biologically active.[2][3]

| Property | Value | References |

| Chemical Name | 2-methoxycarbonyl-1-methylvinyl dimethyl phosphate | [1] |

| CAS Number | 7786-34-7 | [1] |

| Molecular Formula | C₇H₁₃O₆P | [4] |

| Molecular Weight | 224.15 g/mol | [4] |

| Appearance | Colorless to pale yellow or orange liquid | [1][4] |

| Odor | Weak or odorless | [1][4] |

| Density | 1.25 g/mL | [2] |

| Boiling Point | 99-103°C at 0.03 mmHg | [5] |

| Melting Point | 21°C (E-isomer); 6.9°C (Z-isomer) | [2] |

| Vapor Pressure | 0.003 mmHg at 21°C | [2][5] |

| Water Solubility | Miscible | [1][2] |

| LogP (Kow) | 0.13 | [4] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of this compound's toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[6] AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses, terminating the nerve signal.

By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft. This leads to continuous stimulation of cholinergic receptors, resulting in a state of hyperexcitation. The clinical signs of this compound poisoning are a direct consequence of this overstimulation of the nervous system.[4]

Toxicological Data

This compound exhibits high acute toxicity across various species and routes of exposure. The following tables summarize key quantitative toxicity data.

Table 1: Mammalian Acute Toxicity of this compound

| Species | Route | LD50/LC50 | Reference(s) |

| Rat | Oral | 3 - 12 mg/kg | [1] |

| Rat | Dermal | 4.2 mg/kg | [1] |

| Rat | Inhalation (1-hr) | 0.125 mg/L | [1] |

| Mouse | Oral | 4 - 18 mg/kg | [1] |

Table 2: Avian Acute Toxicity of this compound

| Species | Route | LD50 | Reference(s) |

| Chicken | Oral | 7.52 mg/kg | [1] |

| Wild Birds | Oral | 3 mg/kg | [1] |

| Mallard (female) | Oral | 4.63 mg/kg | [1] |

| Pheasant (male) | Oral | 1.37 mg/kg | [1] |

| Grouse (male) | Oral | 0.75 - 1.50 mg/kg | [1] |

| Duck | Dermal | 11 mg/kg | [1] |

Table 3: Aquatic Toxicity of this compound

| Species | Exposure Time | LC50 | Reference(s) |

| Rainbow Trout | 96-hour | 0.012 mg/L | [1] |

| Bluegill Sunfish | 96-hour | 0.022 mg/L | [1] |

| Rainbow Trout | 48-hour | 0.017 mg/L | [1] |

| Rainbow Trout | 24-hour | 0.034 mg/L | [1] |

| Bluegill Sunfish | 24-hour | 0.041 mg/L | [1] |

| Mosquito Fish | 24-hour | 0.8 mg/L | [1] |

Table 4: Other Toxicological Endpoints

| Endpoint | Species | Value | Effect | Reference(s) |

| NOEL (30-day) | Human | 0.015 mg/kg/day | Erythrocyte cholinesterase inhibition | [7] |

| NOAEL (2-year) | Rat | 0.025 mg/kg/day | No observable effects | [1] |

| Chronic Toxicity (28-day) | Human | 690 µg/kg (intermittent) | Peripheral nervous system effects | [1] |

| Reproductive Effects | Rat | No effects at 1.2 mg/kg/day | Three-generation study | [1] |

| Teratogenic Effects | Rabbit | No effects at 1.0 mg/kg/day | - | [1] |

| Carcinogenic Effects | Rat | No evidence of tumor formation at up to 0.75 mg/kg/day | 2-year study | [1] |

Environmental Fate

This compound is characterized by its low persistence in the environment, primarily due to rapid degradation through biotic and abiotic processes.

Table 5: Environmental Fate and Persistence of this compound

| Compartment | Parameter | Value | Reference(s) |

| Soil | Half-life | 2 - 3 days | [1] |

| Soil | Adsorption (Koc) | 1 | [8] |

| Water | Hydrolysis Half-life (pH 7) | 35 days | [1] |

| Water | Hydrolysis Half-life (pH 9) | 3 days | [1] |

| Water | Photolysis Half-life | 27 days | [8][9] |

Experimental Protocols

Detailed experimental protocols for toxicological and environmental fate studies are often standardized. The following sections outline the general principles of key experimental designs relevant to the data presented.

Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 425)

The Up-and-Down Procedure (UDP) is a method to determine the LD50 with a reduced number of animals.

-

Test Animals: Typically, young adult female rats are used. Animals are acclimated and fasted before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume is typically kept constant.

-

Dosing Procedure:

-

A single animal is dosed at a level just below the estimated LD50.

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

The interval between dosing animals is typically 48 hours.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure AChE activity.

-